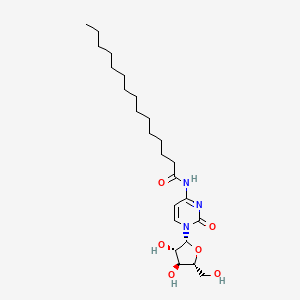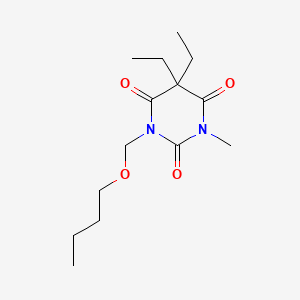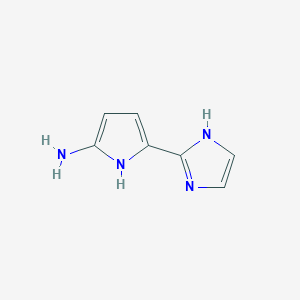
2-(1H-Imidazol-2(3H)-ylidene)-2H-pyrrol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrol-5-amine, 2-(1,3-dihydro-2H-imidazol-2-ylidene)- is a heterocyclic compound that contains both pyrrole and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-5-amine, 2-(1,3-dihydro-2H-imidazol-2-ylidene)- can be achieved through several methods. One common approach involves the cyclization of 3-cyanoketones under base-assisted conditions . Another method includes the reaction of five-membered lactone precursors with ammonia or amines . Additionally, reductive cyclization of nitroolefins with 1,3-diketones and various aldol-type cyclo-condensations are also employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available and inexpensive synthetic precursors. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-5-amine, 2-(1,3-dihydro-2H-imidazol-2-ylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds .
Scientific Research Applications
2H-Pyrrol-5-amine, 2-(1,3-dihydro-2H-imidazol-2-ylidene)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of biological processes and as a potential therapeutic agent.
Medicine: It has shown promise in the development of new drugs due to its unique structural properties.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-5-amine, 2-(1,3-dihydro-2H-imidazol-2-ylidene)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit various biological activities.
Pyrrolone and pyrrolidinone derivatives: These compounds are known for their diverse biological activities and are used in medicinal chemistry.
Uniqueness
2H-Pyrrol-5-amine, 2-(1,3-dihydro-2H-imidazol-2-ylidene)- is unique due to its specific combination of pyrrole and imidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
5-(1H-imidazol-2-yl)-1H-pyrrol-2-amine |
InChI |
InChI=1S/C7H8N4/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-4,11H,8H2,(H,9,10) |
InChI Key |
FWKKMSJKKNRHPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C2=CC=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


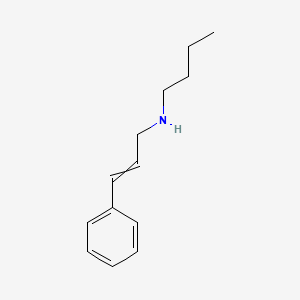
![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
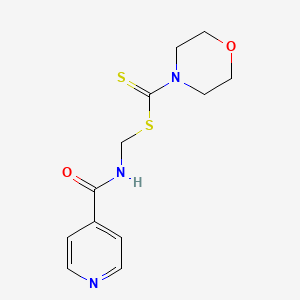
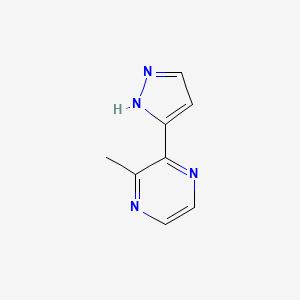
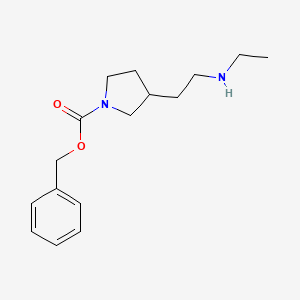
![3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13963202.png)
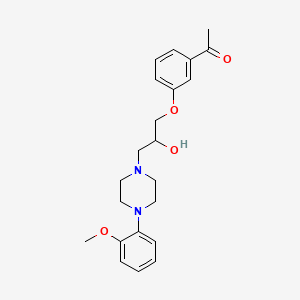

![6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI)](/img/structure/B13963213.png)

